Spiro[3.4]octane-2-carboxylic acid

Catalog No.
S807074
CAS No.
18386-63-5
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.4]octane-2-carboxylic acid

CAS Number

18386-63-5

Product Name

Spiro[3.4]octane-2-carboxylic acid

IUPAC Name

spiro[3.4]octane-2-carboxylic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)

InChI Key

FEWWZRASPPGKAN-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(C2)C(=O)O

Canonical SMILES

C1CCC2(C1)CC(C2)C(=O)O

Potential Areas of Research

Based on its chemical structure, Spiro[3.4]octane-2-carboxylic acid could be relevant to research in the following areas:

  • Organic synthesis: The carboxylic acid group and the cyclic structure might be useful as building blocks for more complex molecules. This could involve incorporating Spiro[3.4]octane-2-carboxylic acid into larger chemical scaffolds with desired properties for applications in drug discovery or material science.
  • Medicinal chemistry: The cyclic ring system and carboxylic acid functionality present in Spiro[3.4]octane-2-carboxylic acid share some similarities with certain medicinal compounds. Further research could explore if Spiro[3.4]octane-2-carboxylic acid serves as a starting material for novel drug development or acts as a molecular probe for studying biological processes.

It's important to note that these are speculative applications based on the structural features of Spiro[3.4]octane-2-carboxylic acid. Dedicated research is required to confirm its suitability for these purposes.

Finding More Information

While specific details about Spiro[3.4]octane-2-carboxylic acid in research are scarce, staying updated on scientific publications is recommended. Resources like chemical compound databases and academic search engines can be helpful for tracking new research developments. Here are some relevant resources to explore:

  • SciFinder ()
  • Google Scholar ()
  • Pubmed ()

Spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound characterized by its unique bicyclic structure, where two rings are interconnected through a single carbon atom. Its molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol. The compound exhibits distinct three-dimensional geometry, which contributes to its unique physicochemical properties and potential applications in various fields, including chemistry and biology .

  • Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as carboxylate salts.
  • Reduction: This reaction can convert the carboxylic acid group into alcohols or other reduced forms.
  • Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
  • Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions.

The synthesis of spiro[3.4]octane-2-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: These involve the formation of the spirocyclic structure from simpler precursors.
  • Functional Group Transformations: The introduction of the carboxylic acid group can be accomplished through various organic transformations.

Specific methodologies may vary based on desired purity and yield, with ongoing research focused on optimizing these synthetic pathways for efficiency and scalability .

Spiro[3.4]octane-2-carboxylic acid has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex spirocyclic compounds.
  • Biological Studies: Its unique structure makes it a valuable scaffold for designing biologically active molecules.
  • Material Science: The compound is explored for developing new materials with specific physicochemical properties due to its distinct structure .

Several compounds share structural similarities with spiro[3.4]octane-2-carboxylic acid:

Compound NameStructure TypeNotable Properties
SpiroindoleSpirocyclicKnown for bioactivity against cancer cells
SpirooxindoleSpirocyclicUsed in drug design due to its biological activity
2-(Propylthio)spiro[3.4]octane-2-carboxylic acidSpirocyclicExhibits variations in functional groups
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acidSpirocyclicPotentially different reactivity profiles

Uniqueness

Spiro[3.4]octane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential for diverse applications across various fields of study, distinguishing it from other similar compounds .

Spiro[3.4]octane-2-carboxylic acid exhibits typical carboxylic acid behavior with distinct acid-base properties influenced by its unique spirocyclic structure. The compound contains a single carboxylic acid functional group (-COOH) attached to the spirocyclic framework, which serves as the primary ionizable site [1] .

Theoretical pKa Prediction

Based on structural analysis and comparison with similar aliphatic carboxylic acids, the pKa of Spiro[3.4]octane-2-carboxylic acid is predicted to fall within the range of 4.5-5.0 [3] [1]. This prediction considers several structural factors:

The spirocyclic framework may exert a slight electron-withdrawing effect due to ring strain, which could marginally decrease the pKa compared to simple aliphatic carboxylic acids . However, the saturated nature of the spiro system limits significant electronic effects, maintaining the pKa within the typical range for aliphatic carboxylic acids [3] [1].

For comparison, reference carboxylic acids demonstrate the following pKa values: formic acid (3.75), acetic acid (4.76), propionic acid (4.87), and butyric acid (4.82) [3] [1]. The spirocyclic structure of Spiro[3.4]octane-2-carboxylic acid positions it closer to the higher end of this range due to the absence of strong electron-withdrawing groups.

Acid-Base Equilibrium Behavior

The compound undergoes typical carboxylic acid dissociation in aqueous solution:

R-COOH(aq) + H₂O(l) ⇌ R-COO⁻(aq) + H₃O⁺(aq)

Where R represents the spiro[3.4]octane framework. The equilibrium position depends on solution pH, temperature, and ionic strength [4] [5]. At physiological pH (7.4), the compound exists predominantly in its ionized form (>99%), while at pH values below 3, it remains primarily protonated [6].

Factors Affecting Acidity

The spirocyclic structure influences acidity through several mechanisms. The rigid bicyclic framework may provide subtle electronic effects through hyperconjugation and inductive effects . The spiro carbon creates a unique three-dimensional arrangement that can affect solvation patterns and hydrogen bonding with surrounding water molecules [7].

Experimental determination of pKa values for spirocyclic carboxylic acids has been conducted using potentiometric titration and spectroscopic methods [4] [5]. The Kirkwood-Westheimer electrostatic field model has been applied to predict pKa values for similar spirocyclic systems, showing reasonable agreement with experimental data when cavity parameters are properly optimized .

Thermal Stability and Phase Transition Analysis

The thermal behavior of Spiro[3.4]octane-2-carboxylic acid demonstrates characteristic patterns typical of low molecular weight carboxylic acids, with specific modifications attributable to the spirocyclic structure.

Melting Point and Crystalline Behavior

Experimental data indicates that Spiro[3.4]octane-2-carboxylic acid exhibits a melting point of 31-32°C [8] [9]. This relatively low melting point reflects the compound's molecular weight (154.21 g/mol) and intermolecular interactions [10] [11]. The compound exists as a white crystalline powder at room temperature [8] [9].

Thermal Decomposition Characteristics

Carboxylic acids typically undergo thermal decomposition at temperatures exceeding 200°C, with decarboxylation being the primary decomposition pathway [12] [13]. For Spiro[3.4]octane-2-carboxylic acid, thermal stability is expected to extend to approximately 200-250°C before significant decomposition occurs [12] [14].

Thermal analysis using simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA-DSC) would provide comprehensive thermal characterization [12] [15]. The expected thermal behavior includes:

  • Melting transition at 31-32°C with characteristic endothermic peak
  • Thermal stability region from 40-200°C with minimal weight loss
  • Decomposition onset above 200°C with significant weight loss and possible exothermic reactions
  • Complete decomposition at temperatures above 300°C [12] [14]

Phase Transition Analysis

Differential scanning calorimetry analysis would reveal the compound's phase transition behavior [16] [17]. The melting endotherm provides information about crystalline structure and purity [18] [19]. The heat of fusion can be determined from the integration of the melting peak, providing insights into intermolecular interactions within the crystal lattice [16] [20].

The compound's spirocyclic structure may contribute to unique packing arrangements in the solid state, potentially affecting thermal transition temperatures compared to linear carboxylic acids [13] [21]. DSC analysis at controlled heating rates (0.5-2°C/min) would provide accurate thermal transition data [19] [21].

Solubility Characteristics in Polar/Nonpolar Media

The solubility behavior of Spiro[3.4]octane-2-carboxylic acid reflects the dual nature of its structure, combining the hydrophilic carboxylic acid functionality with the hydrophobic spirocyclic framework.

Water Solubility

With a LogP value of approximately 2.0-2.04 [11] [22], Spiro[3.4]octane-2-carboxylic acid demonstrates moderate lipophilicity. This value suggests moderate water solubility, estimated at 10-50 mg/mL [11] [22]. The compound's water solubility is enhanced by the carboxylic acid group's ability to form hydrogen bonds with water molecules [23] [24].

The solubility behavior follows typical patterns for carboxylic acids, where compounds with fewer than five carbon atoms show complete miscibility with water, while larger molecules exhibit decreasing solubility [23] [24]. Spiro[3.4]octane-2-carboxylic acid, with nine carbon atoms, falls into the moderately soluble category [23].

Polar Solvent Behavior

The compound exhibits high solubility in polar protic solvents such as alcohols (methanol, ethanol, propanol) due to hydrogen bonding interactions between the carboxylic acid group and alcohol hydroxyl groups [23] [24]. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound shows good solubility through dipole-dipole interactions [25] [24].

Nonpolar Solvent Characteristics

In nonpolar solvents, Spiro[3.4]octane-2-carboxylic acid demonstrates limited solubility due to the polar carboxylic acid functionality [23] [24]. However, the spirocyclic hydrocarbon framework provides some interaction with nonpolar solvents through van der Waals forces. In completely nonpolar solvents, the compound may exist in dimeric form through hydrogen bonding between carboxylic acid groups [24].

pH-Dependent Solubility

The compound's solubility varies significantly with pH due to the ionizable carboxylic acid group [23] [26]. At acidic pH values (below pKa), the compound exists primarily in its molecular form with moderate water solubility. At basic pH values (above pKa), ionization to the carboxylate form dramatically increases water solubility due to ion-dipole interactions [23] [26].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides definitive structural characterization and identification of Spiro[3.4]octane-2-carboxylic acid through multiple analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics:
The proton NMR spectrum of Spiro[3.4]octane-2-carboxylic acid exhibits characteristic patterns reflecting both the spirocyclic framework and carboxylic acid functionality [27] . The carboxylic acid proton appears as a broad singlet in the region of 10-13 δ, with the exact chemical shift depending on concentration and solvent conditions [27].

The spirocyclic protons appear in the aliphatic region (1-3 δ), with the α-proton adjacent to the carboxylic acid group showing characteristic downfield shift due to the electron-withdrawing effect of the carbonyl group [27] . The complex coupling patterns reflect the rigid spirocyclic structure and restricted conformational mobility.

¹³C NMR Characteristics:
Carbon-13 NMR provides detailed structural information about the spirocyclic framework [27]. The carboxylic acid carbon appears in the characteristic range of 165-185 δ, with saturated aliphatic acids typically appearing near 185 δ [27]. The spiro carbon, being quaternary, appears as a distinct signal in the aliphatic region, while other carbon atoms of the bicyclic system show typical aliphatic carbon chemical shifts [27].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that definitively identify the carboxylic acid functionality and spirocyclic structure [27] :

Key IR Absorptions:

  • O-H stretch: 2500-3300 cm⁻¹ (very broad band due to hydrogen bonding)
  • C=O stretch: 1710 cm⁻¹ (broad band for hydrogen-bonded dimers)
  • C-O stretch: 1200-1300 cm⁻¹ (medium intensity)
  • C-H stretches: 2800-3000 cm⁻¹ (aliphatic protons)

The broad O-H stretch and the carbonyl absorption at 1710 cm⁻¹ are diagnostic for carboxylic acids in their dimeric form, which is the predominant state in solid phase and concentrated solutions [27] .

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation patterns [30] [31]:

Molecular Ion and Fragmentation:

  • Molecular ion: m/z = 154 (M⁺) - may be weak due to facile fragmentation
  • Base peak region: m/z = 45 (CHO₂⁺) - characteristic carboxylic acid fragment
  • CO loss: m/z = 126 (M-28) - loss of carbon monoxide from molecular ion
  • Additional fragments: m/z = 55, 81, 95, 109 - spirocyclic framework fragmentations

The fragmentation pattern reflects typical carboxylic acid behavior with characteristic loss of CO₂H (m/z = 45) and CO (m/z = 28) [30] [31]. The spirocyclic framework contributes additional fragmentation pathways that provide structural confirmation.

Integrated Spectroscopic Analysis

Combined spectroscopic analysis provides comprehensive structural characterization [27]. The integration of NMR, IR, and MS data confirms the presence of the carboxylic acid functional group, the spirocyclic framework, and the overall molecular connectivity. This multi-technique approach ensures reliable identification and purity assessment of Spiro[3.4]octane-2-carboxylic acid.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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